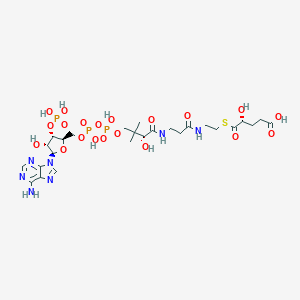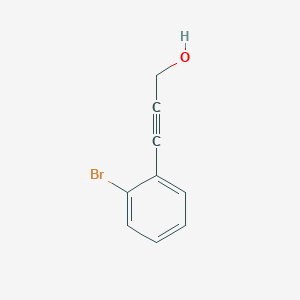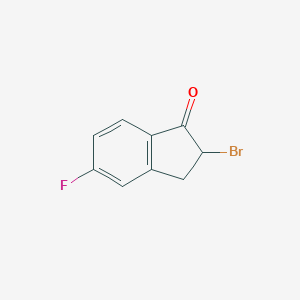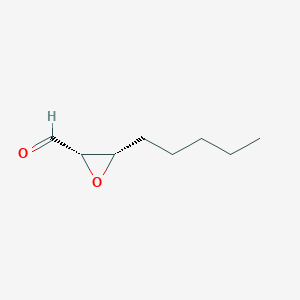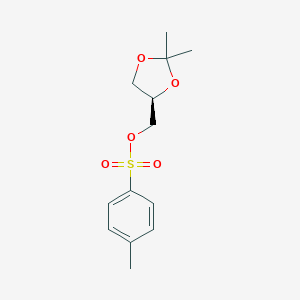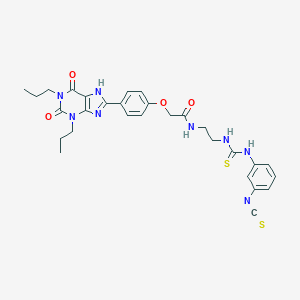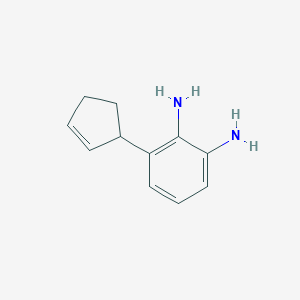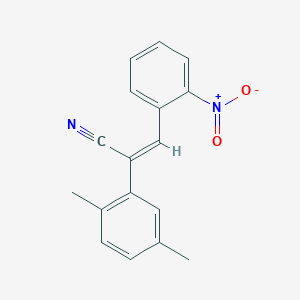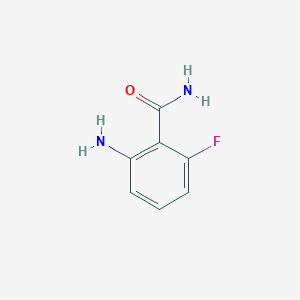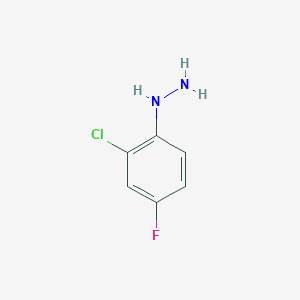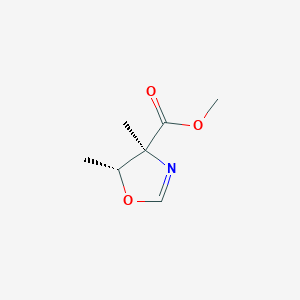
(4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate, also known as MDCC, is a chemical compound that has been extensively studied for its potential applications in scientific research. MDCC is a derivative of oxazole, a five-membered aromatic heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure. MDCC has a unique molecular structure that makes it an ideal candidate for various research applications.
Mechanism Of Action
(4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate is a fluorescent molecule that exhibits excitation and emission wavelengths in the visible range. The mechanism of action of (4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate involves the interaction of its fluorophore with the target molecule. When (4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate interacts with a target molecule, it undergoes a conformational change that results in an increase in its fluorescence intensity.
Biochemical And Physiological Effects
(4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate has been shown to have minimal effects on biochemical and physiological processes in cells and organisms. It is non-toxic and does not interfere with cellular metabolism or function. This makes (4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate an ideal probe for studying biological processes without disrupting normal cellular activity.
Advantages And Limitations For Lab Experiments
The advantages of using (4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate in lab experiments include its high sensitivity, specificity, and ease of use. (4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate can be used to detect low concentrations of proteins and nucleic acids in biological samples. However, the limitations of using (4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate include its susceptibility to photobleaching and its limited spectral range.
Future Directions
There are several future directions for the use of (4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate in scientific research. One potential application is the development of (4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate-based biosensors for the detection of specific biomolecules in complex biological samples. Another potential application is the use of (4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate as a tool for studying protein-protein interactions and protein conformational changes. Additionally, the development of new (4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate derivatives with improved properties and spectral ranges could further expand its applications in scientific research.
Synthesis Methods
The synthesis of (4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate involves the reaction of 4,5-dimethyl-4,5-dihydrooxazole-2-carboxylic acid with methyl chloroformate in the presence of a base such as triethylamine. This reaction results in the formation of (4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate, which can be purified using various techniques such as column chromatography.
Scientific Research Applications
(4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of proteins and nucleic acids in biological samples. (4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate has also been used as a substrate for enzymes such as esterases and proteases, which can catalyze the hydrolysis of (4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate to produce a fluorescent product.
properties
CAS RN |
120133-99-5 |
|---|---|
Product Name |
(4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate |
Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
methyl (4S,5R)-4,5-dimethyl-5H-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C7H11NO3/c1-5-7(2,6(9)10-3)8-4-11-5/h4-5H,1-3H3/t5-,7+/m1/s1 |
InChI Key |
FFWVNFXQTMTMJC-VDTYLAMSSA-N |
Isomeric SMILES |
C[C@@H]1[C@@](N=CO1)(C)C(=O)OC |
SMILES |
CC1C(N=CO1)(C)C(=O)OC |
Canonical SMILES |
CC1C(N=CO1)(C)C(=O)OC |
synonyms |
4-Oxazolecarboxylicacid,4,5-dihydro-4,5-dimethyl-,methylester,(4S-trans)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



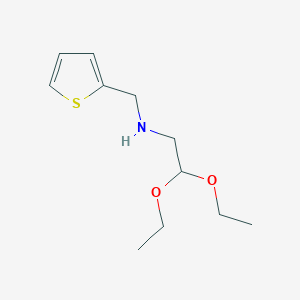
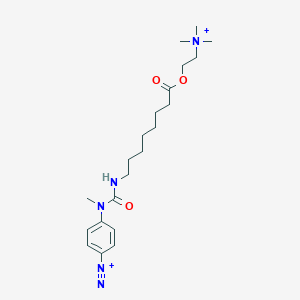
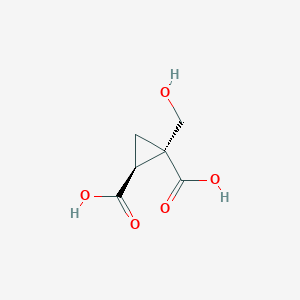
![1-[(Phenylthio)methyl]-1H-benzotriazole](/img/structure/B53766.png)
